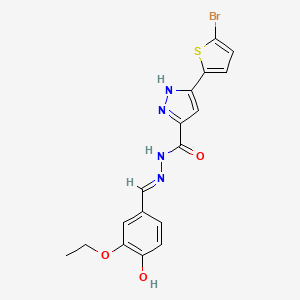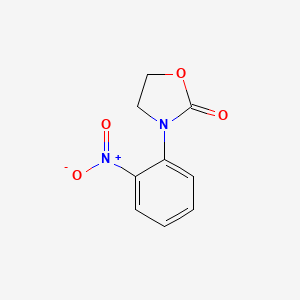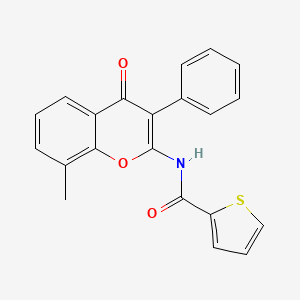![molecular formula C13H11Cl2N3O B2443257 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1153509-37-5](/img/structure/B2443257.png)
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been shown to possess a wide range of biological activities.
Mechanism Of Action
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide exerts its biological effects by inhibiting the activity of BTK and JAK enzymes. BTK plays a critical role in the development and activation of B cells, which are a type of immune cell that produces antibodies. JAK enzymes, on the other hand, are involved in the signaling pathways that regulate the activity of immune cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to enhance the activity of immune cells. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce inflammation and to improve the survival of animals in preclinical models of cancer.
Advantages And Limitations For Lab Experiments
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of BTK and JAK enzymes, and its activity can be easily measured using biochemical assays. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models of disease.
However, there are also some limitations associated with the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of experimental results. Additionally, the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in human studies may be limited by its potential toxicity and side effects.
Future Directions
There are several future directions for the study of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may have potential applications in the treatment of cancer, particularly in combination with other therapies.
Further research is needed to fully understand the mechanisms of action of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide and to identify any potential limitations or side effects associated with its use. Additionally, the development of new analogs and derivatives of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may lead to the discovery of compounds with improved potency and selectivity.
Synthesis Methods
The synthesis of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropyridine with 2-bromoethylamine hydrobromide to yield 2,6-dichloro-N-(2-bromoethyl)pyridine-4-carboxamide. This intermediate is then reacted with pyridine-2-ylboronic acid in the presence of a palladium catalyst to give the final product, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide.
Scientific Research Applications
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including inhibition of BTK (Bruton's tyrosine kinase) and JAK (Janus kinase) enzymes. These enzymes play a critical role in the regulation of immune cell function and are implicated in several diseases, including cancer and autoimmune disorders.
properties
IUPAC Name |
2,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-5-16-10)17-13(19)9-6-11(14)18-12(15)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGQGRBPIAJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)

![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)
acetate](/img/structure/B2443193.png)

![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)